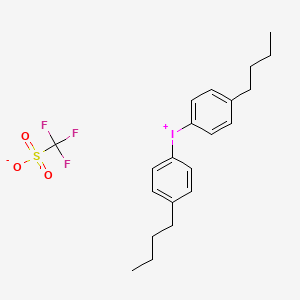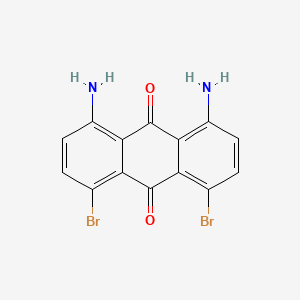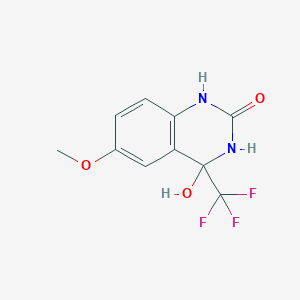
1-Amino-6,7-difluoroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6,7-difluoroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7F2NO2 and a molecular weight of 259.21 g/mol . This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino and difluoro substituents on the anthracene core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Amino-6,7-difluoroanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and efficient, allowing for the production of optically pure amide derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Amino-6,7-difluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-6,7-difluoroanthracene-9,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-6,7-difluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by intercalating into DNA, thereby disrupting cellular processes and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, its interaction with specific enzymes and receptors can modulate various biochemical pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-Amino-6,7-difluoroanthracene-9,10-dione can be compared with other similar compounds, such as:
1-Aminoanthracene-9,10-dione: Lacks the difluoro substituents, which may affect its reactivity and biological activity.
6,7-Difluoroanthracene-9,10-dione: Lacks the amino group, which may influence its chemical properties and applications.
Mitoxantrone: A diamino-9,10-anthracenedione derivative used as an anticancer drug.
The presence of both amino and difluoro groups in this compound makes it unique, as these substituents can significantly impact its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1088-12-6 |
|---|---|
Formule moléculaire |
C14H7F2NO2 |
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
1-amino-6,7-difluoroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-9-4-7-8(5-10(9)16)14(19)12-6(13(7)18)2-1-3-11(12)17/h1-5H,17H2 |
Clé InChI |
LQALCRBYILBSKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
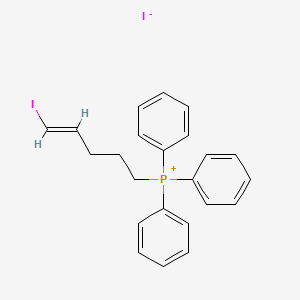
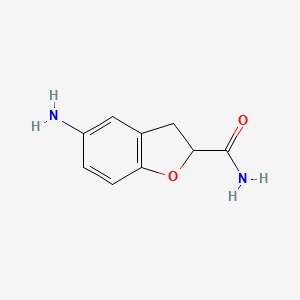
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
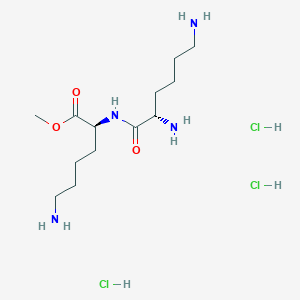
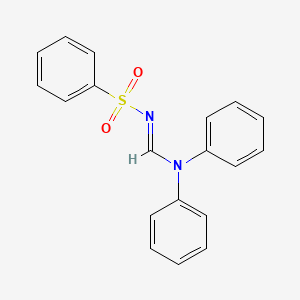
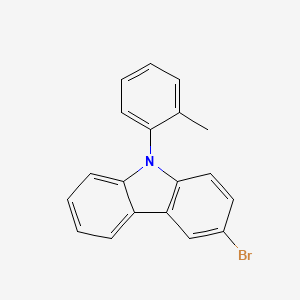
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
